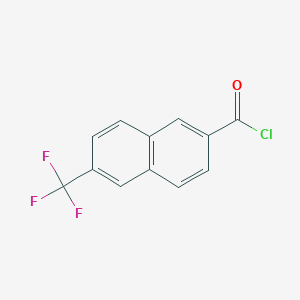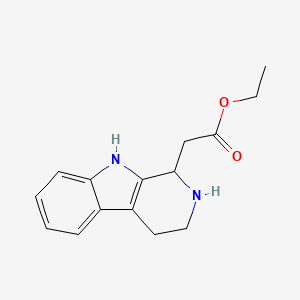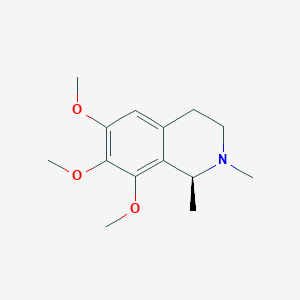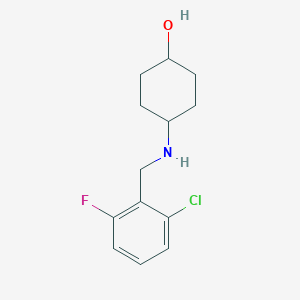
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a trifluoromethyl group and a carbonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the reactivity of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethyl ketones or acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the carbonyl chloride group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of the trifluoromethyl group.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Trifluoromethyl Ketones or Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)naphthalene-6-carbonyl chloride depends on the specific reactions it undergoes. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoyl chloride
- 2-(Trifluoromethyl)phenyl isocyanate
Uniqueness
2-(Trifluoromethyl)naphthalene-6-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various synthetic applications .
Propriétés
Formule moléculaire |
C12H6ClF3O |
|---|---|
Poids moléculaire |
258.62 g/mol |
Nom IUPAC |
6-(trifluoromethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O/c13-11(17)9-2-1-8-6-10(12(14,15)16)4-3-7(8)5-9/h1-6H |
Clé InChI |
FZFJZYTTWBLEMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
![2-(5-Ethyl-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11859830.png)




![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)

![1-(Azetidin-3-yl)-7-bromoimidazo[1,5-a]pyridine](/img/structure/B11859870.png)
